molecular formula C6H18NSi2 B13706287 Hexamethyle disilazane

Hexamethyle disilazane

Cat. No.: B13706287
M. Wt: 160.38 g/mol
InChI Key: QTBYMQRHWGHJLQ-UHFFFAOYSA-N
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Description

Plasma-Assisted Surface Functionalization Techniques

Plasma polymerization of HMDS enables precise control over surface chemistry through modulation of discharge power (W) and mass flow rate (Fm). The specific energy per mass (W/Fm) governs fragmentation efficiency, with higher values (>600 MJ/kg) promoting crosslinked networks via Si–CH2–Si bridging bonds. Infrared spectroscopy confirms progressive Si–CH3 group reduction (1254 cm−1 attenuation) and Si–H bond formation (2125 cm−1) at W/Fm > 300 MJ/kg, indicating increased inorganic character.

Table 1: Effect of W/Fm on HMDS plasma polymer properties

W/Fm (MJ/kg) Deposition Rate (nm/min) Density (g/cm³) Dominant Bonds
100 12.4 ± 0.8 1.12 ± 0.03 Si–CH3, Si–N–Si
400 8.1 ± 0.5 1.38 ± 0.05 Si–CH2–Si, Si–H
800 4.3 ± 0.3 1.65 ± 0.07 Si–O–Si, Si–H

Hydrocarbon co-activation during plasma treatment enhances surface hydroxyl density, achieving 94° water contact angles with <5° batch variability. This method eliminates toxic wet-chemical steps while maintaining deposition rates of 15–20 nm/min under 30 W RF power.

Properties

Molecular Formula

C6H18NSi2

Molecular Weight

160.38 g/mol

InChI

InChI=1S/C6H18NSi2/c1-7(8(2)3)9(4,5)6/h1-6H3

InChI Key

QTBYMQRHWGHJLQ-UHFFFAOYSA-N

Canonical SMILES

CN([Si](C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexamethyldisilazane

Ammonolysis of Trimethylchlorosilane (TMCS)

Batch Process Using Pressurized Ammonia

One classical and industrially significant method involves the reaction of trimethylchlorosilane (TMCS) with ammonia gas in a sealed pressure reactor without organic solvents. The process steps are:

  • Reactants: Trimethylchlorosilane and ammonia gas.
  • Reaction conditions: Temperature 40–50 °C; ammonia pressure maintained between 0.1 MPa and 0.2 MPa; reaction vessel pressure >0.5 MPa.
  • Procedure: TMCS is added to a sealed reactor, ammonia gas is introduced and stirred. Ammonia pressure is controlled and gradually reduced until the reaction completes. The mixture is cooled below 10 °C, then water is added to dissolve ammonium chloride by-product.
  • Separation: The upper organic layer contains crude HMDS, which is dried and purified by distillation.

This method avoids the use of organic solvents, reducing costs and simplifying downstream processing. The reaction proceeds rapidly due to the pressurized ammonia, improving production capacity and yield.

Parameter Value/Range
Reactor pressure > 0.5 MPa
Ammonia pressure 0.1–0.2 MPa
Temperature 40–50 °C
Reaction time 0.5–2 hours
Water addition temp < 10 °C
Purity of HMDS product ~99.0% after distillation
Yield High (industrial scale)

Source: CN102351892A patent (2011)

Continuous High-Shear Reactor Process

A more advanced continuous process uses a series of high-shear reactors to mix TMCS and ammonia gas intensively:

  • Reactants: Liquid TMCS and gaseous ammonia.
  • Reactor design: Two or more reactors in series with high length-to-diameter ratio (typically 15:1), equipped with multiple impellers rotating at 1400–2000 rpm to ensure intimate gas-liquid contact.
  • Operating conditions: Temperature ~50 °C; residence time 10–40 minutes; stoichiometric excess of ammonia.
  • By-product: Ammonium chloride forms as a prilled slurry, which is separated by centrifugation.
  • Purification: The HMDS filtrate is treated with sodium amide to remove residual TMCS and silanol impurities, followed by distillation to yield high-purity HMDS.

This continuous process offers advantages such as no diluent use, controlled reaction temperature, and efficient separation of by-products, resulting in high purity and throughput.

Parameter Value/Range
Reactor volume ~3 gallons (lab scale)
Impeller count 7
Impeller spacing ~6 inches
Impeller speed 1400–2000 rpm
Residence time 10–40 minutes
Reaction temperature ~50 °C
By-product removal Centrifugation + washing
Purification agents Sodium amide + distillation
Product purity >99%

Source: US4644076A patent (1987)

Synthesis via Hexamethyldisiloxane and Ammonia

An alternative preparation involves the conversion of hexamethyldisiloxane to hexamethyldisilazane:

  • Step 1: Hexamethyldisiloxane reacts with a strong inorganic acid (e.g., sulfuric acid) under reflux to form a sulfuric ester intermediate, with water removal.
  • Step 2: The ester is reacted with ammonia in the presence of a solvent to produce hexamethyldisilazane and ammonium salts.
  • Step 3: Ammonium salts are removed by filtration to isolate the HMDS product.

This method requires only low water content in the hexamethyldisiloxane feedstock (<0.5%) and benefits from the low cost of the starting material. It achieves high conversion rates and selectivity.

Step Conditions / Notes
Esterification Hexamethyldisiloxane + H2SO4, reflux, water removal
Ammonolysis Addition of ammonia, solvent present
Purification Removal of ammonium salts
Feedstock purity Water content < 0.5%
Conversion rate High
Selectivity High

Source: CN101723964A patent (2009)

High-Pressure Ammonolysis in Corrosion-Resistant Reactors

A commercial-scale process uses high-pressure reactors made of corrosion-resistant materials (e.g., Hastelloy B3):

  • Feed: Preheated ammonia and trimethylchlorosilane streams at ~175 °C.
  • Pressure: Reaction at 230 bar with a residence time of 35 minutes.
  • Separation: Multi-stage separation to isolate ammonium chloride and recycle ammonia.
  • Purification: Degassing and vacuum treatment to remove dissolved ammonia, yielding HMDS at ~99% purity and 96% theoretical yield.

This process is highly efficient and suitable for continuous industrial production.

Parameter Value/Range
Reactor volume 70 L
Temperature 175 °C (feed), 160 °C (separation)
Pressure 230 bar (reaction), 160 bar (separation)
Residence time 35 minutes
Purity of ammonium chloride 99.9 wt-%
HMDS purity 99.0 wt-%
Yield 96% of theoretical

Source: ChemicalBook synthesis report (2023)

Comparative Summary Table of Preparation Methods

Method Reactants Conditions (Temp, Pressure) Reactor Type By-products Purification Techniques Yield / Purity Advantages
Batch ammonolysis (solvent-free) Trimethylchlorosilane + NH3 40–50 °C, 0.1–0.2 MPa NH3, >0.5 MPa vessel pressure Sealed pressure reactor NH4Cl Water wash, drying, distillation High yield, ~99% purity No solvent, low cost, simple process
Continuous high-shear process TMCS + NH3 ~50 °C, excess NH3, high shear mixing Multi-stage high shear reactors NH4Cl slurry Centrifugation, sodium amide treatment, distillation >99% purity Continuous, efficient mixing, high throughput
Hexamethyldisiloxane route Hexamethyldisiloxane + acid + NH3 Reflux with acid, then ammonia addition Batch reactor Ammonium salts Filtration High selectivity Uses inexpensive feedstock, high conversion
High-pressure industrial process TMCS + NH3 175 °C, 230 bar Hastelloy reactor NH4Cl Multi-stage separation, degassing, vacuum 96% yield, 99% purity High efficiency, continuous, industrial scale

Chemical Reactions Analysis

Hexamethyle disilazane undergoes various chemical reactions:

Mechanism of Action

The mechanism by which hexamethyle disilazane exerts its effects involves the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms . The compound’s stability and reactivity make it a valuable reagent in many synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Volatility and Molecular Weight

HMDS is often compared to other silylamines and silazanes in terms of volatility, a critical factor for CVD applications.

Compound Molecular Weight (g/mol) Vapor Pressure (mmHg) at 25°C Key Application
HMDS 161.39 10.2 SiCN film deposition, silylation
N(SiMe₃)₃ (Trisilazane) 233.0 15.0 High-temperature CVD precursors
PhN(SiMe₃)₂ 237.0 8.5 Specialty polymer synthesis
BTMSP* 230.0 5.8 Low-temperature CVD processes

*BTMSP: 1,4-Bis(trimethylsilyl)piperazine

HMDS exhibits intermediate volatility, making it suitable for moderate-temperature CVD processes. Its lower molecular weight compared to trisilazane and phenyl-substituted analogs enhances its vapor pressure, facilitating efficient film formation .

Reactivity and Functional Utility

  • HMDS vs. Lithium Hexamethyldisilazane (LiHMDS) :
    LiHMDS (CAS 4039-32-1), the lithium salt of HMDS, is a stronger base (pKa ~26) used for deprotonating acidic C–H bonds in organic synthesis. Unlike HMDS, LiHMDS is moisture-sensitive, requiring anhydrous conditions, and is typically employed in polar solvents like THF .
  • HMDS vs. It is a toxic diisocyanate used in polyurethane production, with distinct hazards (e.g., respiratory sensitization) .

Optical and Dielectric Properties in SiCN Films

HMDS-derived SiCN films exhibit tunable optical bandgaps (2.7–4.7 eV) and dielectric constants (2.99–3.51), influenced by deposition conditions. In contrast, phenyl-substituted disilazanes produce films with less variability, limiting their adaptability .

Q & A

Q. What are the critical safety considerations when handling HMDS in laboratory settings?

HMDS is a flammable liquid (flash point: 48°F) and a severe irritant to skin and eyes. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep away from oxidizing agents, acids, and heat sources in a cool, dry area .
  • Toxicity : Acute exposure can cause respiratory distress; follow OSHA guidelines for permissible exposure limits (PAC-1: 5.8 mg/m³) .

Q. How is HMDS utilized in sample preparation for electron microscopy?

HMDS replaces critical-point drying in SEM sample dehydration. A typical protocol includes:

Fixation : Use 4% paraformaldehyde or glutaraldehyde.

Ethanol Dehydration Series : 50%, 70%, 90%, and 100% ethanol (7–30 min per step).

HMDS Treatment : Submerge samples in HMDS for 15–30 minutes to displace ethanol and air-dry .
Table 1 : Dehydration Protocol Optimization

StepReagentDuration (min)Purpose
150% Ethanol7Partial dehydration
270% Ethanol7Intermediate dehydration
390% Ethanol7Near-complete dehydration
4100% Ethanol15Full dehydration
5HMDS15Solvent displacement

Q. What are the key physicochemical properties of HMDS relevant to its use as a silylating agent?

  • Molecular Formula : C₆H₁₉NSi₂ (MW: 161.39 g/mol).
  • Boiling Point : ~126°C (empirical data).
  • Reactivity : Reacts with hydroxyl groups to form trimethylsilyl derivatives, enhancing hydrophobicity .

Advanced Research Questions

Q. What methodological considerations are crucial when using HMDS as a reagent in organic synthesis?

HMDS acts as a base or silylating agent. Key steps include:

  • Reaction Setup : Add HMDS dropwise under inert atmosphere (e.g., N₂) to avoid moisture.
  • Purification : Extract products with ethyl acetate, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Note : Monitor reaction progress via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane).

Q. How can vapor-liquid equilibrium (VLE) data for HMDS mixtures inform solvent selection in purification processes?

VLE data for HMDS/hexane and HMDS/hexamethyldisiloxane systems reveal:

  • Azeotrope Formation : HMDS-hexane mixtures exhibit non-ideal behavior, requiring distillation optimization.
  • Wilson Model Fit : Activity coefficients (γ) for HMDS in hexane: γ₁ = 1.2–1.5 at 40–60°C .
    Table 2 : VLE Data for HMDS/Hexane at 40°C
x₁ (HMDS)y₁ (HMDS)P (kPa)
0.10.1550.2
0.50.6278.9

Q. What role does HMDS play in enhancing device performance in semiconductor research?

HMDS improves photoresist adhesion in microfabrication:

  • Surface Priming : Spin-coat HMDS (1500–8000 rpm) onto SiO₂ wafers before photoresist application.
  • Contamination Control : Reduces ambient moisture, enhancing lithography resolution (e.g., graphene FETs show 30% improved carrier mobility with HMDS priming) .

Methodological Best Practices

  • Contradiction Analysis : Conflicting reports on HMDS flammability (NFPA vs. OSHA) require context-specific risk assessments .
  • Data Reproducibility : Document HMDS batch purity (≥98%) and storage conditions (desiccated, ≤25°C) to ensure consistency .

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